
Benzene, (3,3-dimethoxy-1-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (3,3-dimethoxy-1-propynyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-dimethoxy-1-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3,3-dimethoxy-1-propynyl)- typically involves the alkylation of benzene with a suitable propynylating agent under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of Benzene, (3,3-dimethoxy-1-propynyl)- may involve large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzene, (3,3-dimethoxy-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, (3,3-dimethoxy-1-propynyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (3,3-dimethoxy-1-propynyl)- involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to undergo electrophilic substitution reactions, which can alter the chemical environment and influence biological processes. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
- Benzene, 1,3-dimethoxy-
- Benzene, 1-propynyl-
- Benzene, (3,3-diethoxy-1-propynyl)-
Comparison: Benzene, (3,3-dimethoxy-1-propynyl)- is unique due to the presence of both methoxy and propynyl groups, which confer distinct chemical properties. Compared to Benzene, 1,3-dimethoxy-, it has an additional propynyl group that enhances its reactivity and potential applications. Similarly, Benzene, 1-propynyl- lacks the methoxy groups, making it less versatile in certain reactions. Benzene, (3,3-diethoxy-1-propynyl)-, on the other hand, has ethoxy groups instead of methoxy, which can influence its solubility and reactivity.
Properties
CAS No. |
80832-34-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,3-dimethoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C11H12O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
InChI Key |
UXKMQYYVEURRTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


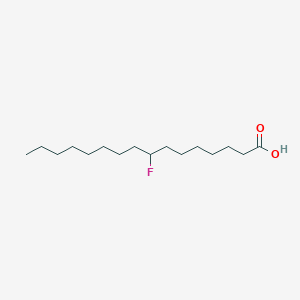
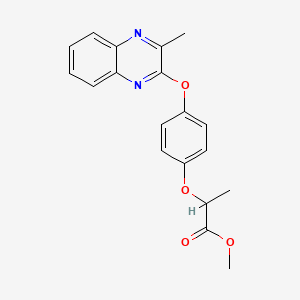

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

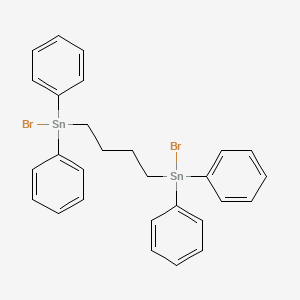
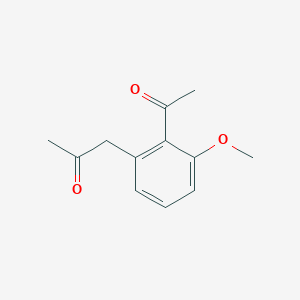
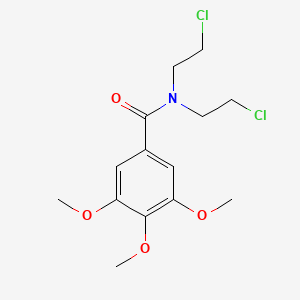

![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
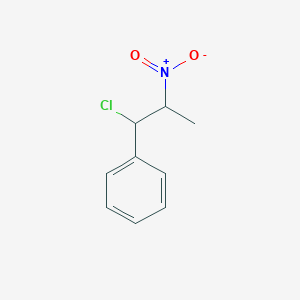
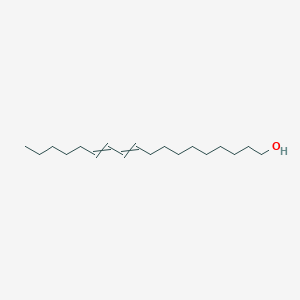

![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
